molecular formula C8H6ClFO3 B6358772 5-Chloro-2-fluoro-3-methoxybenzoic acid CAS No. 1782566-59-9

5-Chloro-2-fluoro-3-methoxybenzoic acid

Cat. No.: B6358772
CAS No.: 1782566-59-9
M. Wt: 204.58 g/mol
InChI Key: WAYMLJVPRQKMJD-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methoxybenzoic acid (CAS: 1782566-59-9) is a halogenated benzoic acid derivative with a molecular formula of $ \text{C}8\text{H}6\text{ClFO}_3 $ and a molecular weight of 204.58 g/mol . The compound features a chlorine atom at position 5, a fluorine atom at position 2, and a methoxy group at position 3 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

5-chloro-2-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYMLJVPRQKMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps

  • Chlorination : Treatment with N-chlorosuccinimide (NCS) in acetonitrile at 20°C for 2.5 hours, catalyzed by sulfuric acid.

  • Fluorination : Electrophilic fluorination using Selectfluor™ in DMF at 60°C for 6 hours.

Mechanistic Insights

  • Chlorination : The methoxy group directs NCS to position 5 (para to OCH₃), while the carboxylic acid directs meta, resulting in exclusive 5-chloro substitution.

  • Fluorination : Selectfluor™, a mild fluorinating agent, introduces fluorine at position 2 (ortho to OCH₃) via radical or polar mechanisms.

Performance Metrics

  • Yield : 78% overall yield after column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Purity : 98% by HPLC, with <1% 3-methoxybenzoic acid residue.

Comparative Analysis of Methods

ParameterHalogen ExchangeSequential C-FDiazotization (Hypothetical)
Starting Material CostModerateLowHigh
Reaction Steps234
Overall Yield85%78%65%
Purity>99.5%98%95%
ScalabilityIndustrialPilot-scaleLaboratory

Regiochemical Considerations and By-Product Management

Substituent Directing Effects

  • Methoxy Group : Ortho/para-directing, favoring electrophilic attack at positions 2 and 6.

  • Carboxylic Acid : Meta-directing, guiding substituents to position 5.

  • Competition : In sequential functionalization, the order of substituent introduction critically impacts regioselectivity. Chlorination prior to fluorination minimizes steric clashes.

By-Product Formation

  • Dichloro Derivatives : Suppressed by using stoichiometric NCS (1.05 equiv.).

  • Over-Fluorination : Mitigated by limiting Selectfluor™ to 1.1 equiv. and reaction time to 6 hours.

Industrial-Scale Purification Techniques

Crystallization Optimization

  • Solvent System : Ethanol/water (4:1) at −20°C yields needle-like crystals with 95% recovery.

  • Particle Size Control : Seeding with pure product during cooling enhances crystal uniformity.

Chromatographic Methods

  • Prep HPLC : C18 column, 65:35 acetonitrile/water + 0.1% TFA, 20 mL/min flow rate.

  • Cost Analysis : Chromatography adds ~15% to production costs but ensures >99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-fluoro-3-methoxybenzoic acid serves as a versatile building block in the synthesis of pharmaceutical agents. Notably:

  • Aurora Kinase Inhibitors : This compound is utilized in designing pyrimidine-based inhibitors targeting Aurora A kinase, a protein implicated in cancer cell proliferation. The presence of the chloro substituent enhances binding affinity to the target enzyme, potentially leading to improved therapeutic outcomes .
  • Antimicrobial Agents : Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It shows promise for development into new antimicrobial therapies .

Material Science

This compound is also employed in material science applications:

  • Polymer Synthesis : It is used in synthesizing poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. The conversion of this acid to benzoyl chloride followed by polymerization leads to membranes with high proton conductivity, essential for fuel cell efficiency .

The compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, indicating potential utility in treating inflammatory diseases such as arthritis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. Inhibition of MAGL can increase endocannabinoid levels, offering therapeutic benefits for pain management and neuroprotection .

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory mediators
Enzyme InhibitionInhibits monoacylglycerol lipase (MAGL)

Antimicrobial Study

A study on benzoic acid derivatives, including this compound, demonstrated significant antimicrobial activity with dose-dependent responses leading to greater inhibition zones against bacterial strains .

Anti-inflammatory Research

In an animal model of inflammation, administration of this compound resulted in reduced edema formation compared to control groups, suggesting its potential in treating inflammatory conditions .

Enzyme Inhibition Analysis

Detailed enzymatic assays revealed that this compound exhibits an IC50 value in the low micromolar range for MAGL inhibition, positioning it as a promising candidate for developing novel therapeutic agents targeting lipid metabolism disorders .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformation to form new products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-chloro-2-fluoro-3-methoxybenzoic acid are best understood when compared to analogs with varying substituents, positions, or functional groups. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences References
This compound 1782566-59-9 $ \text{C}8\text{H}6\text{ClFO}_3 $ 204.58 Cl (5), F (2), OMe (3) Reference compound
5-Chloro-2-fluorobenzoic acid 394-30-9 $ \text{C}7\text{H}4\text{ClFO}_2 $ 174.56 Cl (5), F (2) Lacks methoxy group; simpler structure
5-Chloro-2-fluoro-3-(methoxymethyl)benzoic acid 1894888-45-9 $ \text{C}9\text{H}8\text{ClFO}_3 $ 218.61 Cl (5), F (2), CH$_2$OMe (3) Methoxymethyl group increases steric bulk
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid 2734778-87-9 $ \text{C}9\text{H}8\text{ClFO}_4 $ 234.61 Cl (5), F (2), OCH$_2$OMe (3) Methoxymethoxy group enhances polarity
5-Chloro-2-methoxybenzoic acid 3438-16-2 $ \text{C}8\text{H}7\text{ClO}_3 $ 186.59 Cl (5), OMe (2) Lacks fluorine; methoxy at position 2
5-Chloro-3-(chlorosulfonyl)-2-methoxybenzoic acid N/A $ \text{C}8\text{H}6\text{Cl}2\text{O}5\text{S} $ 285.10 Cl (5), SO$_2$Cl (3), OMe (2) Sulfonyl chloride adds reactivity

Physicochemical and Functional Comparisons

Electronic Effects: The fluorine atom at position 2 in the target compound is electron-withdrawing, enhancing the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs like 5-chloro-2-methoxybenzoic acid (pKa ~3.5–4.0) . The methoxy group at position 3 is electron-donating, which may reduce reactivity in electrophilic substitution reactions compared to 5-chloro-2-fluorobenzoic acid .

Fluorine’s presence in the target compound enhances membrane permeability, a critical factor in bioavailability compared to non-fluorinated analogs like 3438-16-2 .

Synthetic Utility :

  • The sulfonyl chloride derivative (CAS N/A, MW 285.10) is highly reactive, serving as an intermediate for coupling reactions, unlike the target compound, which is primarily used as a carboxylic acid precursor .
  • Methoxymethyl and methoxymethoxy groups (e.g., 1894888-45-9 and 2734778-87-9) act as protecting groups, enabling selective deprotection in multi-step syntheses .

Safety Profiles: Compounds with sulfonyl chloride (e.g., 285.10 g/mol) or methoxymethyl groups (e.g., 218.61 g/mol) carry higher hazards, including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Biological Activity

5-Chloro-2-fluoro-3-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its mechanism of action and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzoic acid framework. These substituents significantly influence the compound's chemical behavior and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study that synthesized various derivatives of 5-chloro-2-methoxybenzohydrazide demonstrated that certain compounds showed significant antibacterial and antifungal activities against various strains. Specifically, compounds derived from this structure were tested for their efficacy against common pathogens, revealing promising results in inhibiting microbial growth .

CompoundActivity Against BacteriaActivity Against Fungi
This compoundModerateLow
4c (derived compound)HighModerate
4f (derived compound)HighHigh

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The presence of halogen substituents can enhance the compound's interaction with inflammatory pathways, potentially modulating the activity of cytokines and other mediators involved in inflammation .

The mechanism of action for this compound involves its binding to specific molecular targets within cells. The unique combination of chloro, fluoro, and methoxy groups allows for selective interactions with enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, influencing cellular responses such as apoptosis, proliferation, and inflammation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Screening : A series of new derivatives were synthesized based on the 5-chloro-2-methoxybenzohydrazide moiety. The synthesized compounds were screened against several bacterial and fungal strains, with some demonstrating significant inhibition compared to controls .
  • Inflammation Models : In vitro studies using cell lines exposed to inflammatory stimuli showed that this compound could reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Research Applications

The compound's unique properties make it an attractive candidate for further research in drug development:

  • Synthesis of Novel Therapeutics : As an intermediate in organic synthesis, it can be used to create more complex molecules with targeted biological activities.
  • Pharmacological Studies : Ongoing research aims to elucidate its full pharmacological profile and potential therapeutic applications in treating infections and inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-fluoro-3-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step halogenation and methoxylation. For example, analogous compounds like 2,4-dichloro-5-fluorobenzoic acid are synthesized via nitration followed by chlorination using reagents like sodium hypochlorite in 1,4-dioxane . Optimize reaction temperatures (e.g., 0–5°C for nitration) and stoichiometric ratios (e.g., 1.2 equivalents of Cl₂) to minimize side products. Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization in ethanol/water mixtures is effective for benzoic acid derivatives. For example, 5-fluoro-2-hydroxybenzoic acid is purified via recrystallization with a 90% recovery rate . Use activated charcoal to remove colored impurities and validate purity via HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆, δ 7.2–8.1 ppm for aromatic protons) and FT-IR (broad peak at 2500–3000 cm⁻¹ for -COOH). For fluorinated analogs, ¹⁹F NMR (CDCl₃, δ -110 to -120 ppm) confirms substituent positions . Mass spectrometry (ESI-MS, [M-H]⁻ ion) provides molecular weight validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy. For structurally similar compounds like 5-amino-2-chloro-4-fluorobenzoic acid, emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician . Store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How does the electronic nature of substituents affect the regioselectivity of electrophilic aromatic substitution in this compound?

  • Methodological Answer : The meta-directing effect of -COOH and ortho/para-directing effects of -OCH₃ and -F create competing regiochemical outcomes. Computational modeling (DFT, B3LYP/6-31G*) predicts preferential substitution at C-4 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) . Validate via nitration experiments (HNO₃/H₂SO₄) and LC-MS analysis .

Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions?

  • Methodological Answer : Under basic conditions (pH > 10), hydrolysis of the methoxy group occurs, forming 5-chloro-2-fluoro-3-hydroxybenzoic acid. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation. Oxidative stability (H₂O₂, 3% w/v) reveals no decomposition via HPLC .

Q. How can computational methods predict the compound’s solubility and partition coefficient (logP)?

  • Methodological Answer : Use COSMO-RS simulations with parameters from PubChem (InChIKey: GZPCNALAXFNOBT-UHFFFAOYSA-N) . Predicted logP = 2.1 ± 0.3 aligns with experimental shake-flask data (logP = 2.4 in octanol/water). Solubility in DMSO is 45 mg/mL at 25°C, validated by nephelometry .

Q. What strategies optimize catalytic coupling reactions (e.g., Suzuki-Miyaura) for derivatizing this benzoic acid?

  • Methodological Answer : Protect the -COOH group as a methyl ester before coupling. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. For example, 5-bromo-2-fluoro-3-methoxybenzoic acid derivatives achieve 70–85% yield with aryl boronic acids . Characterize products via HRMS and 2D-NOSY .

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